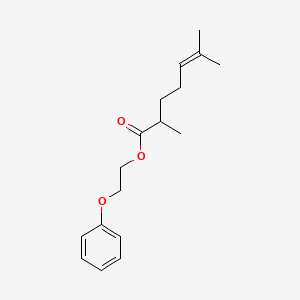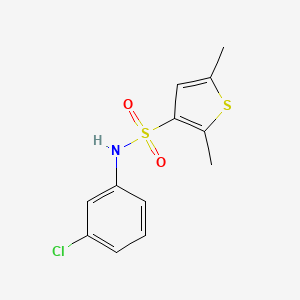![molecular formula C17H14N2O4 B5563851 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide](/img/structure/B5563851.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a chromen-2-one moiety linked to a pyridine ring through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with pyridin-2-ylamine . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interfere with cellular signaling pathways, contributing to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
Uniqueness
Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(pyridin-2-yl)acetamide is unique due to its specific acetamide linkage to the pyridine ring. This structural feature may enhance its biological activity and specificity towards certain molecular targets.
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-8-17(21)23-14-9-12(5-6-13(11)14)22-10-16(20)19-15-4-2-3-7-18-15/h2-9H,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPCUYQFVOZLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5563768.png)
![N,N-dimethyl-4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5563770.png)
![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}propanamide](/img/structure/B5563784.png)
![7-methoxy-N-pyridin-3-yl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B5563785.png)
![4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol](/img/structure/B5563789.png)
![N-[2-[2-(bicyclo[4.1.0]heptane-7-carbonylamino)phenyl]phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5563797.png)

![(5Z)-2-(4-Methoxyphenyl)-5-[(5-methylfuran-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B5563820.png)
![1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563833.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5563844.png)
![3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5563858.png)
![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5563861.png)
